1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane
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Overview
Description
1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane is a complex organic compound belonging to the family of benzo[de]isoquinoline-1,3-diones This compound is characterized by its unique structure, which includes two benzo[de]isoquinoline-1,3-dione moieties connected by a butane linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as benzene and petroleum ether for recrystallization . The process can be further optimized by varying the reaction temperature, time, and the molar ratios of the reactants.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and automated synthesis platforms, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[de]isoquinoline-1,3-dione moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and hydrazines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane has several scientific research applications, including:
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor, where its fluorescence properties change upon binding to specific ions or molecules . This interaction is often mediated by photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane include:
Benzo[de]isoquinoline-1,3-dione derivatives: Compounds with similar core structures but different substituents.
Naphthalimide derivatives: Known for their fluorescence properties and used in similar applications.
Azaacenes: Compounds with extended conjugation and strong electron-accepting properties.
Uniqueness
The uniqueness of this compound lies in its dual benzo[de]isoquinoline-1,3-dione moieties connected by a butane linker. This structure imparts unique electronic and photophysical properties, making it suitable for a wide range of applications in sensing, materials science, and medicinal chemistry .
Properties
CAS No. |
168206-24-4 |
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Molecular Formula |
C28H20N2O4 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C28H20N2O4/c31-25-19-11-3-7-17-8-4-12-20(23(17)19)26(32)29(25)15-1-2-16-30-27(33)21-13-5-9-18-10-6-14-22(24(18)21)28(30)34/h3-14H,1-2,15-16H2 |
InChI Key |
JCQSEAVYVYSHSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Origin of Product |
United States |
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